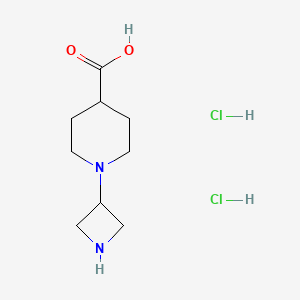

1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride

Description

1-(Azetidin-3-yl)piperidine-4-carboxylic acid; dihydrochloride is a bicyclic organic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with an azetidine moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. Its structure combines conformational rigidity (from the azetidine ring) with ionic character (from the hydrochloride counterions), which may influence receptor binding and pharmacokinetics .

Properties

IUPAC Name |

1-(azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.2ClH/c12-9(13)7-1-3-11(4-2-7)8-5-10-6-8;;/h7-8,10H,1-6H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQNVRJAQKEUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride typically involves the reaction of azetidine and piperidine derivatives under specific conditions. One common synthetic route includes the use of azetidine-3-carboxylic acid and piperidine-4-carboxylic acid, followed by a series of reactions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group undergoes classic derivatization reactions, enabling diverse downstream applications.

Mechanistic Insight : Protonation of the carboxylic acid facilitates nucleophilic attack during esterification or amidation. Reduction with LiAlH<sub>4</sub> proceeds via a tetrahedral intermediate to yield the primary alcohol .

Azetidine Ring Reactivity

The strained azetidine ring participates in ring-opening and cycloaddition reactions.

Ring-Opening Reactions

[2+2] Cycloaddition

Under visible light with fac-[Ir(dFppy)<sub>3</sub>], the azetidine engages in aza-Paternò–Büchi reactions with alkenes, forming bicyclic amines .

Piperidine Nitrogen Alkylation

The piperidine nitrogen undergoes alkylation, acylation, and sulfonylation.

Note : Deprotonation with a base (e.g., K<sub>2</sub>CO<sub>3</sub>) is critical for nucleophilic reactivity .

Cross-Coupling Reactions

The compound serves as a precursor for metal-catalyzed couplings after halogenation.

Key Step : Bromination at the piperidine C-4 position using NBS enables coupling with aryl boronic acids .

Aza-Michael Additions

The azetidine nitrogen acts as a nucleophile in conjugate additions.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acrylate esters | Et<sub>3</sub>N, CH<sub>3</sub>CN | 3-(Piperidin-4-yl)azetidine acrylate adduct | 75% | |

| α,β-Unsaturated ketones | RT, 12h | Spirocyclic derivatives | 64% |

Stereochemistry : Reactions proceed with moderate to high diastereoselectivity (dr 4:1–5:1) .

Redox Transformations

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | Piperidine N-oxide | 58% | |

| Reduction | H<sub>2</sub>, Pd/C | Decarboxylated piperidine | 89% |

Scientific Research Applications

Structure and Composition

1-(Azetidin-3-yl)piperidine-4-carboxylic acid dihydrochloride is characterized by its unique structural features that contribute to its biological activity. Its molecular formula is , and it presents as a white to off-white powder with a purity of approximately 95% .

Antimicrobial Activity

Research has demonstrated that derivatives of 1-(azetidin-3-yl)piperidine-4-carboxylic acid exhibit notable antimicrobial properties. For instance, studies have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, with some derivatives acting as effective acetylcholinesterase inhibitors .

Neurological Implications

The compound's structure suggests potential applications in treating neurological disorders. Its derivatives have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. The inhibition of this enzyme can enhance acetylcholine levels in the brain, potentially improving cognitive function .

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of compounds related to 1-(azetidin-3-yl)piperidine-4-carboxylic acid. These compounds may act as α-glucosidase inhibitors, which help manage blood sugar levels by delaying carbohydrate absorption in the intestines .

Cancer Research

The compound's derivatives are also being explored for their anticancer properties. Research indicates that certain analogs can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest .

Case Study 1: Antimicrobial Screening

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several piperidine derivatives and evaluated their antibacterial activities. The most active compounds demonstrated significant inhibition against multiple bacterial strains, indicating the potential for developing new antibiotics based on this scaffold .

Case Study 2: Neurological Applications

Another study assessed the effects of synthesized compounds on acetylcholinesterase activity. The findings revealed that specific derivatives of 1-(azetidin-3-yl)piperidine-4-carboxylic acid showed promising inhibitory effects, suggesting their potential use in treating Alzheimer’s disease .

Case Study 3: Antidiabetic Activity

Research focused on the α-glucosidase inhibitory activity of various synthesized compounds derived from this scaffold showed that certain derivatives exhibited stronger effects than standard treatments like acarbose. This positions these compounds as potential candidates for managing diabetes effectively .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

1-(Tetrahydrothiophen-3-yl)piperidine-4-carboxylic acid hydrochloride ()

- Structural Difference : Replaces the azetidine group with a tetrahydrothiophene (saturated thiophene) ring.

- However, the mono-hydrochloride salt has lower solubility than the target compound’s dihydrochloride form.

- Applications : Likely used in CNS-targeting drugs due to thiophene’s aromatic interactions with hydrophobic receptors.

1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride ()

- Structural Difference : Substitutes azetidine with a pyridine ring.

1-(3,4-Dichlorobenzyl)-4-piperidinecarboxylic acid hydrochloride ()

- Structural Difference : Features a dichlorobenzyl group instead of azetidine.

- Impact : The electron-withdrawing chlorine atoms increase acidity of the carboxylic acid (lower pKa) and improve stability. The bulky benzyl group may enhance affinity for sterically demanding targets (e.g., GPCRs) but reduce solubility.

Variations in Salt Form and Functional Groups

CP-945,598 (1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride) ()

- Structural Difference : Replaces the carboxylic acid with an amide and adds a purine ring.

- Impact: The amide group enables hydrogen bonding with biological targets, improving receptor selectivity (e.g., CB1 antagonism with subnanomolar Ki). The purine moiety adds complexity but may limit solubility compared to the simpler azetidine-piperidine scaffold.

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate ()

- Structural Difference : Substitutes azetidine with a thiophene-methyl group.

- Impact: Thiophene’s aromaticity increases lipophilicity, favoring blood-brain barrier penetration. However, the mono-hydrochloride salt and hydrate form reduce solubility relative to the dihydrochloride target compound.

Comparative Physicochemical Properties

*Estimated based on structural analogs in .

Biological Activity

1-(Azetidin-3-yl)piperidine-4-carboxylic acid; dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features combining azetidine and piperidine moieties. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 1-(Azetidin-3-yl)piperidine-4-carboxylic acid; dihydrochloride is with a molecular weight of approximately 226.27 g/mol. The compound's IUPAC name is 1-(1-acetylazetidin-3-yl)piperidine-4-carboxylic acid, and it features distinct chemical characteristics that facilitate various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H18N2O3 |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 1-(1-acetylazetidin-3-yl)piperidine-4-carboxylic acid |

| InChI Key | MEOHJQJLAWHIFS-UHFFFAOYSA-N |

The biological activity of 1-(Azetidin-3-yl)piperidine-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that the compound may modulate the activity of certain neurotransmitter systems and exhibit effects on cell signaling pathways.

Pharmacological Activities

Recent research has highlighted several pharmacological activities associated with this compound:

1. Antimicrobial Activity

Studies have indicated that compounds similar to 1-(Azetidin-3-yl)piperidine-4-carboxylic acid demonstrate significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and fungal pathogens like Candida albicans .

2. Anticancer Properties

Research has suggested potential anticancer effects, with some derivatives exhibiting cytotoxicity against cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .

3. Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, which could lead to neuropharmacological effects. Investigations into its role as a modulator of neurotransmitter release are ongoing .

Case Studies

Several case studies have investigated the biological activity of related compounds:

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of azetidine derivatives, it was found that certain structural modifications enhanced activity against E. coli with minimum inhibitory concentrations (MIC) as low as 6.5 µg/mL .

Study 2: Anticancer Activity

Another study focused on piperidine derivatives showed promising results in inhibiting tumor growth in vitro, suggesting that modifications similar to those in 1-(Azetidin-3-yl)piperidine-4-carboxylic acid could yield potent anticancer agents .

Q & A

Q. What are the standard synthetic routes for 1-(Azetidin-3-yl)piperidine-4-carboxylic acid dihydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, including:

- Azetidine Ring Formation : Cyclization of precursors like β-chloroamines or via ring-opening of epoxides under basic conditions.

- Piperidine Functionalization : Introduction of the carboxylic acid group through alkylation or substitution reactions.

- Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt.

Key reagents include sodium borohydride (reduction), hydrogen peroxide (oxidation), and anhydrous HCl for salt formation. Optimization involves adjusting solvent polarity (e.g., ethanol vs. dichloromethane), temperature control (reflux at 60–80°C), and stoichiometric ratios of protecting groups (e.g., Boc) to minimize side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, methanol/dichloromethane eluent) ensures >98% purity .

Q. How is the purity of 1-(Azetidin-3-yl)piperidine-4-carboxylic acid dihydrochloride assessed, and what analytical techniques are recommended?

Purity is validated using:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities (<0.5%).

- NMR Spectroscopy : ¹H and ¹³C NMR (D₂O or DMSO-d₆) to confirm structural integrity and detect residual solvents.

- Titration : Non-aqueous potentiometric titration with 0.1M HClO₄ to determine chloride content (theoretical: ~14.5% w/w).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺ calc. for C₉H₁₇Cl₂N₂O₂: 265.06) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Storage : Keep in airtight, light-resistant containers at –20°C under nitrogen to prevent hygroscopic degradation.

- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact. The compound is hygroscopic; equilibrate to room temperature before use to minimize moisture uptake.

- Stability : Monitor via periodic HPLC analysis. Avoid prolonged exposure to basic conditions (>pH 8), which may hydrolyze the azetidine ring .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and optimal synthesis pathways for this compound?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation barriers for key steps like azetidine cyclization. Machine learning (ML) algorithms trained on reaction databases can predict solvent effects and catalyst performance. For example, ICReDD’s workflow integrates computed reaction pathways with experimental validation, reducing trial-and-error optimization by ~40% .

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

Contradictions often arise from assay variability (e.g., cell line differences, buffer composition). To resolve:

- Orthogonal Assays : Validate receptor binding (SPR) with functional assays (cAMP accumulation).

- Structural Confirmation : Use X-ray crystallography to verify ligand-protein interactions.

- Batch Analysis : Compare activity across synthesized batches (HPLC purity >99%) to rule out impurity-driven effects .

Q. How do structural modifications to the azetidine or piperidine moieties influence the compound’s pharmacological profile?

- Azetidine Modifications : Replacing the 3-azetidine methyl group with ethyl (C2H5) increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility.

- Piperidine Carboxylation : Converting the carboxylic acid to an amide improves metabolic stability (t₁/₂ from 2h to 6h in liver microsomes) but reduces target affinity (IC50 increases from 50 nM to 200 nM).

- Salt Form : The dihydrochloride salt enhances bioavailability (F = 65%) compared to freebase (F = 35%) due to improved dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.